![molecular formula C13H8ClF3S B7997195 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997195.png)
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine, chlorine, and sulfur-containing groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction of 1,4-difluorobenzene with a suitable thiol derivative of 3-chloro-4-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions, leading to more complex aromatic compounds.
科学研究应用
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance organic semiconductors for electronic devices.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its application. In materials science, its electronic properties are exploited to enhance the performance of semiconductors. In pharmaceuticals, the compound’s interactions with biological targets are studied to understand its potential therapeutic effects. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only fluorine substituents.
1,4-Dichlorobenzene: Contains chlorine substituents instead of fluorine.
1,4-Difluoro-2-chlorobenzene: Similar structure but lacks the sulfur-containing group.
Uniqueness
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine, chlorine, and sulfur substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
属性
IUPAC Name |
2-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-11-6-10(2-4-13(11)17)18-7-8-5-9(15)1-3-12(8)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIMZILTXVCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
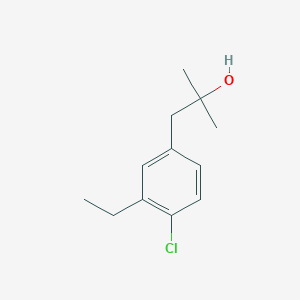
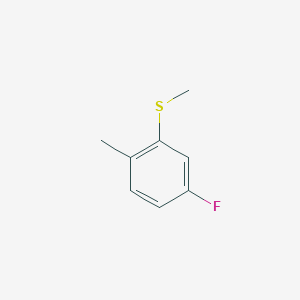
![1-Chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997128.png)
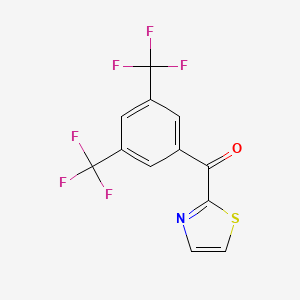
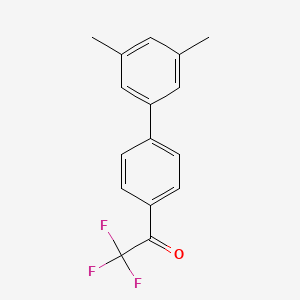
![5-[2-Chloro-4-(trifluoromethyl)-phenoxy]pentanenitrile](/img/structure/B7997146.png)
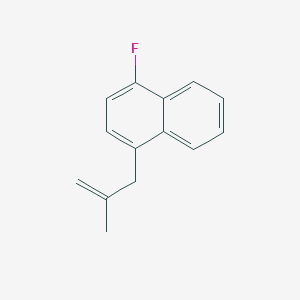
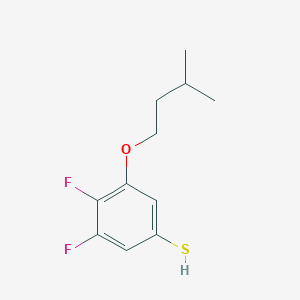
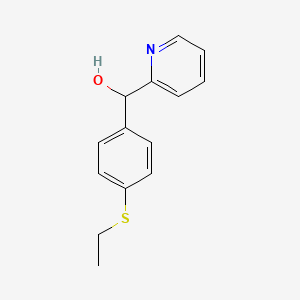
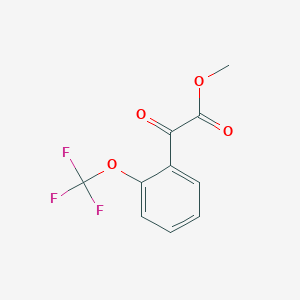
![3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol](/img/structure/B7997182.png)
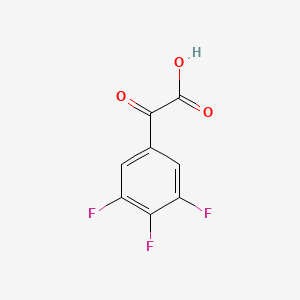
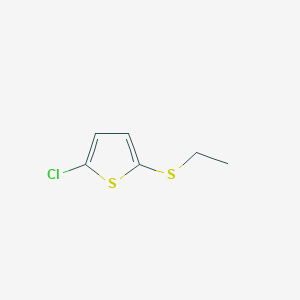
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7997211.png)
